molecular formula C29H28N4O3S B2408828 N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide CAS No. 1115549-86-4

N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B2408828
CAS No.: 1115549-86-4
M. Wt: 512.63
InChI Key: CXXQHEQCRSYNKM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide involves multiple steps. The key steps include the formation of the quinazolinone core, followed by the introduction of the anilino-oxoethylthio group and the cyclopentylbenzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The anilino group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets and inhibits their activity, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Properties

IUPAC Name

4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h1-3,6-9,12-17,23H,4-5,10-11,18-19H2,(H,30,34)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXQHEQCRSYNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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